molecular formula C14H13NO2 B3095154 6-(4-ethylphenyl)pyridine-3-carboxylic acid CAS No. 1261926-10-6

6-(4-ethylphenyl)pyridine-3-carboxylic acid

Cat. No.: B3095154
CAS No.: 1261926-10-6
M. Wt: 227.26 g/mol
InChI Key: HUGFZGMBNOJKPC-UHFFFAOYSA-N
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Description

6-(4-ethylphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound features a pyridine ring substituted with a carboxylic acid group at the 3-position and a 4-ethylphenyl group at the 6-position. Pyridinecarboxylic acids are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Safety and Hazards

According to its Safety Data Sheet, precautions should be taken to avoid dust formation, inhalation of mist or vapors, and contact with skin and eyes when handling 6-(4-Ethylphenyl)nicotinic acid . In case of accidental ingestion or contact, immediate medical attention should be sought .

Biochemical Analysis

Biochemical Properties

6-(4-Ethylphenyl)nicotinic acid, like other derivatives of nicotinic acid, is expected to participate in biochemical reactions involving nicotinic acid These co-factors are crucial for various enzymatic reactions in the body

Cellular Effects

The cellular effects of 6-(4-Ethylphenyl)nicotinic acid are not well-studied. Given its structural similarity to nicotinic acid, it may influence cell function in a similar manner. Nicotinic acid and its derivatives are known to influence cell signaling pathways, gene expression, and cellular metabolism

Metabolic Pathways

6-(4-Ethylphenyl)nicotinic acid, being a derivative of nicotinic acid, might be involved in similar metabolic pathways. Nicotinic acid is converted within the body to NAD+ NAD+ is a crucial coenzyme involved in numerous metabolic reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethylphenyl)pyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethylbenzaldehyde and 3-cyanopyridine.

    Condensation Reaction: The 4-ethylbenzaldehyde undergoes a condensation reaction with 3-cyanopyridine in the presence of a base such as sodium ethoxide to form an intermediate.

    Hydrolysis: The intermediate is then subjected to hydrolysis under acidic conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethylphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 2- and 4-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as palladium on carbon (Pd/C) or Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-(4-ethylphenyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

6-(4-ethylphenyl)pyridine-3-carboxylic acid is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, stability, and ability to interact with specific molecular targets compared to its simpler analogs.

Properties

IUPAC Name

6-(4-ethylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-2-10-3-5-11(6-4-10)13-8-7-12(9-15-13)14(16)17/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGFZGMBNOJKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680843
Record name 6-(4-Ethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261926-10-6
Record name 6-(4-Ethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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